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Compound of Interest

Compound Name: BWA-522 intermediate-2

Cat. No.: B12371727 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding a specific "BWA-522 intermediate-2" is not available in the

public domain. This guide focuses on the final, extensively characterized compound, BWA-522.

Core Compound Overview: BWA-522
BWA-522 is a first-in-class, orally bioavailable Proteolysis Targeting Chimera (PROTAC)

designed to degrade the androgen receptor (AR).[1][2][3][4][5] As a heterobifunctional

molecule, it functions by inducing the proximity of the AR to an E3 ubiquitin ligase, leading to

the ubiquitination and subsequent degradation of the AR by the proteasome. This mechanism

of action makes BWA-522 a promising therapeutic candidate for prostate cancer, including

castration-resistant forms where traditional AR inhibitors may be less effective.

Chemical Structure:

The chemical structure of BWA-522 is comprised of a ligand that binds to the N-terminal

domain (NTD) of the androgen receptor, a linker, and a ligand that recruits the Cereblon

(CRBN) E3 ligase.

Chemical Name: 5-(4-((4-((4-(2-(4-((S)-3-Chloro-2-hydroxypropoxy)phenyl)propan-2-

yl)phenoxy)methyl)-piperidin-1-yl)methyl)piperidin-1-yl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-

1,3-dione
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CAS No.: 3042820-12-9

Quantitative Data Summary
The following tables summarize the key quantitative data for BWA-522, demonstrating its

efficacy and pharmacokinetic profile.

Table 1: In Vitro Efficacy

Parameter Cell Line Value (μM) Description

DC50 (AR-FL) VCaP 0.73

Concentration for 50%

degradation of full-

length Androgen

Receptor.

DC50 (AR-V7) VCaP 0.67

Concentration for 50%

degradation of

Androgen Receptor

splice variant 7.

IC50 LNCaP 1.07

Concentration for 50%

inhibition of cell

growth.

IC50 VCaP 5.59

Concentration for 50%

inhibition of cell

growth.

IC50 22Rv1 4.08

Concentration for 50%

inhibition of cell

growth in

enzalutamide-

resistant cells.

Table 2: In Vivo Efficacy (LNCaP Xenograft Model)
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Parameter Dosage Result

Tumor Growth Inhibition 60 mg/kg, p.o. 76%

Table 3: Pharmacokinetic Properties

Species Dosage Oral Bioavailability (%)

Mouse 10 mg/kg 40.5

Beagle Dog 5 mg/kg 69.3

Signaling Pathway and Mechanism of Action
BWA-522 operates through the PROTAC mechanism to induce the degradation of the

androgen receptor. The diagram below illustrates this signaling pathway.
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Caption: Mechanism of action of BWA-522 as a PROTAC degrader of the Androgen Receptor.

Experimental Protocols
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The following are detailed methodologies for the key experiments cited in the characterization

of BWA-522.

Western Blot for AR Degradation
This protocol is used to quantify the degradation of the androgen receptor in prostate cancer

cell lines following treatment with BWA-522.

Materials:

Prostate cancer cell lines (e.g., VCaP, LNCaP)

BWA-522

DMSO (vehicle control)

RIPA lysis buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels

PVDF membranes

Primary antibodies: Anti-AR, Anti-GAPDH (loading control)

HRP-conjugated secondary antibodies

ECL Western Blotting Substrate

Procedure:

Cell Culture and Treatment: Seed prostate cancer cells in 6-well plates and allow them to

adhere overnight. Treat the cells with varying concentrations of BWA-522 or DMSO for the

desired time (e.g., 24 hours).

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE and Western Blotting:

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

Incubate the membrane with primary antibodies against AR and GAPDH overnight at 4°C.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Wash the membrane again and visualize the protein bands using an ECL substrate and an

imaging system.

Data Analysis: Quantify the band intensities and normalize the AR signal to the GAPDH

signal. Calculate the percentage of AR degradation relative to the vehicle-treated control.

Cell Viability Assay (CCK-8)
This assay measures the effect of BWA-522 on the proliferation and viability of prostate cancer

cells.

Materials:

Prostate cancer cell lines

BWA-522

DMSO

96-well plates

Cell Counting Kit-8 (CCK-8) or similar (MTT, MTS)

Microplate reader

Procedure:
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Cell Seeding: Seed cells into 96-well plates at a density of approximately 5,000 cells per well

and allow them to attach overnight.

Compound Treatment: Treat the cells with a serial dilution of BWA-522 or DMSO.

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2

incubator.

Assay:

Add 10 µL of CCK-8 solution to each well.

Incubate for 1-4 hours at 37°C.

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control

wells. Determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Xenograft Tumor Model
This protocol evaluates the anti-tumor efficacy of BWA-522 in a mouse model.

Materials:

Male immunodeficient mice (e.g., BALB/c nude mice)

LNCaP prostate cancer cells

Matrigel

BWA-522 formulated for oral gavage

Vehicle control

Calipers

Procedure:
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Tumor Implantation: Subcutaneously inject a suspension of LNCaP cells mixed with Matrigel

into the flank of each mouse.

Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size

(e.g., 100-200 mm³), randomize the mice into treatment and control groups.

Treatment: Administer BWA-522 (e.g., 60 mg/kg) or vehicle to the respective groups via oral

gavage daily for a specified duration (e.g., 28 days).

Monitoring: Measure tumor volume with calipers every few days and monitor the body weight

of the mice.

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight

measurement and further analysis (e.g., western blot, immunohistochemistry).

Data Analysis: Calculate the tumor growth inhibition (TGI) as the percentage difference in the

mean tumor volume or weight between the treated and control groups.

Experimental Workflow Diagram
The following diagram outlines a general workflow for the preclinical evaluation of BWA-522.
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Caption: General experimental workflow for the preclinical assessment of BWA-522.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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